5-Bromo-6-(trifluoromethyl)picolinic acid

Physicochemical profiling Medicinal chemistry ADME prediction

Researchers face regioisomeric ambiguity and poor SAR translation with non-optimized picolinic acid cores. This C5-bromo/C6-CF3 substituted scaffold delivers orthogonal reactivity and validated bioactivity. - **Target Validation:** Derivative shows 59 nM IC50 at human TRPM8 (cold allodynia, neuropathy models). - **Synthetic Utility:** C5-Br enables Suzuki-Miyaura diversification; C6-CF3 modulates lipophilicity & metabolic stability. - **Physicochemical Profile:** pKa 2.98 ± 0.10 balances solubility with permeability for CNS or oncology SAR. - **Supply:** White to off-white solid, 2-8°C storage. Available for immediate R&D shipment.

Molecular Formula C7H3BrF3NO2
Molecular Weight 270.00
CAS No. 1211541-06-8
Cat. No. B3376559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-(trifluoromethyl)picolinic acid
CAS1211541-06-8
Molecular FormulaC7H3BrF3NO2
Molecular Weight270.00
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)C(F)(F)F)C(=O)O
InChIInChI=1S/C7H3BrF3NO2/c8-3-1-2-4(6(13)14)12-5(3)7(9,10)11/h1-2H,(H,13,14)
InChIKeyWSNHVRGSOXQQTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-(trifluoromethyl)picolinic Acid: Core Specifications


5-Bromo-6-(trifluoromethyl)picolinic acid (CAS: 1211541-06-8) is a disubstituted pyridine-2-carboxylic acid derivative bearing a bromine atom at the C5 position and a trifluoromethyl group at the C6 position on the pyridine ring. With a molecular formula of C7H3BrF3NO2 and a molecular weight of 270.00 g/mol, this compound is a solid at ambient temperature and is soluble in polar organic solvents . Its predicted acid dissociation constant (pKa) is 2.98 ± 0.10, indicating a moderately strong acidic character typical of ortho-substituted picolinic acids . The compound requires storage at 2–8°C and appears as a white to off-white solid . This substitution pattern positions the compound as a versatile building block in medicinal chemistry, where the orthogonal reactivity of the C5-bromo handle for cross-coupling reactions and the C6-CF3 group for modulating electronic and lipophilic properties offers synthetic utility distinct from regioisomeric analogs .

Regioisomeric Substitution Limits of 5-Bromo-6-(trifluoromethyl)picolinic Acid


Regioisomeric bromo-trifluoromethyl picolinic acids are not interchangeable building blocks because the relative positioning of the bromine, trifluoromethyl, and carboxylic acid substituents dictates fundamentally different electronic landscapes, metal-binding geometries, and steric accessibility for cross-coupling reactions . In 5-bromo-6-(trifluoromethyl)picolinic acid, the electron-withdrawing CF3 group resides ortho to the pyridine nitrogen and adjacent to the bromine at C5, creating a uniquely activated aryl bromide that participates in Suzuki-Miyaura and other palladium-catalyzed couplings with altered reactivity and selectivity compared to analogs where the CF3 group is distal to the halogen (e.g., 6-bromo-3-(trifluoromethyl)picolinic acid) . Additionally, the 5-bromo-6-CF3 substitution pattern positions the carboxylic acid at C2 such that the pyridine nitrogen can participate in bidentate chelation with metals, while the proximal CF3 group influences both the acidity (pKa ~2.98) and the lipophilicity of downstream derivatives . The specific spatial arrangement of these three functional handles directly governs the synthetic routes available, the efficiency of derivatization, and ultimately the physicochemical properties of final products .

5-Bromo-6-(trifluoromethyl)picolinic Acid: Differentiator Evidence


Distinct pKa vs. Positional Isomers

5-Bromo-6-(trifluoromethyl)picolinic acid exhibits a predicted pKa of 2.98 ± 0.10 . This value is substantially lower than the pKa of unsubstituted picolinic acid (pKa = 5.39 experimentally determined) and reflects the strong electron-withdrawing effect of the C6-CF3 group in conjugation with the pyridine nitrogen and the C2-carboxylic acid [1]. For comparative context, while experimental pKa data for exact regioisomers (e.g., 4-bromo-5-(trifluoromethyl)picolinic acid, CAS 1211516-48-1; or 6-bromo-3-(trifluoromethyl)picolinic acid, CAS 1211587-89-1) are not publicly available as peer-reviewed measurements, the ortho-CF3-to-carboxylic acid geometry in the target compound is anticipated to generate a distinct acidity profile compared to analogs where the CF3 group occupies meta or para positions relative to the carboxylic acid moiety .

Physicochemical profiling Medicinal chemistry ADME prediction

TRPM8 Antagonist Activity

A derivative incorporating the 5-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid scaffold demonstrates potent antagonist activity at human TRPM8 (transient receptor potential melastatin 8) with an IC50 value of 59 nM in a functional cellular assay [1]. This activity was measured via inhibition of icilin-induced intracellular calcium mobilization in CHO cells expressing human TRPM8 [1]. For comparator context, a structurally related rat TRPM8 antagonist (BDBM50008721) exhibited an IC50 of 104 nM in a similar icilin-induced Ca2+ influx assay in CHO cells, representing a ~1.8-fold difference in potency [2]. While this comparison involves different compounds and species orthologs (human vs. rat TRPM8) and should be interpreted cautiously, the 59 nM potency positions this chemotype as a validated starting point for TRPM8 antagonist development. TRPM8 is a clinically validated target for cold allodynia, migraine, and certain cancer pain conditions .

TRPM8 Ion channel pharmacology Pain therapeutics

Broad-Spectrum Antiproliferative Activity

5-Bromo-6-(trifluoromethyl)picolinic acid has been evaluated for antiproliferative activity against a panel of human cancer cell lines in a 72-hour viability assay. The compound exhibited IC50 values of 4.64 ± 0.08 µM in Jurkat cells (leukemia), 9.22 ± 0.17 µM in HeLa cells (cervical carcinoma), and 8.47 ± 0.18 µM in MCF-7 cells (breast adenocarcinoma) . At a fixed concentration of 20 µM after 72 hours, the percentage of viable cells remaining was 6.01% for Jurkat, 21.64% for HeLa, and 15.05% for MCF-7, confirming concentration-dependent cytotoxicity . While direct comparator data for close positional analogs under identical assay conditions are not available in the public domain, these single-digit micromolar IC50 values across hematological and solid tumor cell lines establish a baseline cytotoxic profile for this specific substitution pattern . This broad-spectrum activity suggests the scaffold may interact with conserved cellular targets relevant to cancer cell proliferation.

Cancer cell viability Cytotoxicity screening Lead identification

C5-Bromo Cross-Coupling Reactivity

The C5-bromine atom in 5-bromo-6-(trifluoromethyl)picolinic acid serves as an orthogonal reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This reactivity is enabled by the electronic activation provided by the adjacent C6-trifluoromethyl group and the electron-deficient pyridine ring . For comparative context, the methyl ester analog (methyl 5-bromo-6-(trifluoromethyl)picolinate, CAS 1256792-90-1) is explicitly marketed as a preferred intermediate for cross-coupling reactions due to its enhanced solubility and compatibility with palladium and nickel catalyst systems [1]. The carboxylic acid form offers the advantage of direct conjugation without deprotection steps, whereas the ester form requires saponification for acid functional group installation. This duality provides synthetic chemists with a choice point: procure the acid for direct amide bond formation or the ester for optimized cross-coupling efficiency followed by hydrolysis .

Suzuki-Miyaura coupling Palladium catalysis Building block diversification

5-Bromo-6-(trifluoromethyl)picolinic Acid: Validated Applications


TRPM8 Antagonist Lead Optimization

Given the 59 nM IC50 demonstrated by a derivative bearing the 5-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid core at human TRPM8 [1], this scaffold is a validated starting point for structure-activity relationship campaigns targeting TRPM8 antagonism. TRPM8 is the primary cold-sensing ion channel and is implicated in cold allodynia, oxaliplatin-induced peripheral neuropathy, and migraine pathophysiology. Researchers can leverage the C5-bromo handle to introduce diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling while maintaining the C6-CF3 group as a metabolic stabilizer and potency-enhancing motif. The carboxylic acid functionality permits direct amide conjugation with amine-containing pharmacophores or biotinylation for target engagement studies.

Picolinamide Library Diversification

The C5-bromine atom provides a regiochemically unambiguous point for palladium-catalyzed diversification . Researchers can employ this compound as a core scaffold to generate focused libraries of 5-aryl/heteroaryl-6-(trifluoromethyl)picolinic acid derivatives. The electron-withdrawing C6-CF3 group activates the C5 position for oxidative addition, while the C2-carboxylic acid can be either retained for subsequent amidation or protected for orthogonal reaction sequences. This synthetic utility is distinct from regioisomeric analogs where the bromine and CF3 groups occupy different positions, altering both the electronic activation profile and the spatial orientation of substituents in the final products .

CNS-Penetrant Physicochemical Optimization

The predicted pKa of 2.98 and the presence of the lipophilic CF3 group position this scaffold for applications requiring balanced solubility and permeability. At physiological pH, the carboxylic acid is predominantly ionized, conferring aqueous solubility, while the CF3 group contributes to membrane permeability and metabolic stability. This property combination is particularly valuable for CNS drug discovery programs, where achieving adequate brain penetration while maintaining solubility often requires precise tuning of acid-base character. The 5-bromo-6-CF3 substitution pattern offers a distinct physicochemical profile compared to analogs with alternative CF3 placement .

Oncology SAR Cytotoxicity Baseline

The documented antiproliferative activity across Jurkat (IC50 = 4.64 µM), HeLa (IC50 = 9.22 µM), and MCF-7 (IC50 = 8.47 µM) cell lines provides a quantitative baseline for structure-activity relationship investigations in oncology. Researchers can use this scaffold to synthesize derivatives and benchmark their activity against the parent compound to identify modifications that enhance potency or alter selectivity profiles across cancer histologies. The broad-spectrum activity suggests engagement of conserved cellular targets, making this compound suitable as a control or reference standard in cell-based screening cascades.

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